1,4-Dichloro-2-fluoro-5-methylbenzene
Description
1,4-Dichloro-2-fluoro-5-methylbenzene (C₇H₅Cl₂F) is a halogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms (at positions 1 and 4), one fluorine atom (position 2), and a methyl group (position 5). This configuration imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. Its synthesis typically involves halogenation and alkylation steps, though specific protocols are often proprietary. For example, nitro-group reduction methods using SnCl₂·2H₂O (as seen in analogous diamine syntheses) may be adapted for intermediates . The methyl group enhances lipophilicity, while chlorine and fluorine atoms influence reactivity in electrophilic substitution reactions.
Properties
IUPAC Name |
1,4-dichloro-2-fluoro-5-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKFTHZQKSDZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274560 | |
| Record name | Benzene, 1,4-dichloro-2-fluoro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365969-73-8 | |
| Record name | Benzene, 1,4-dichloro-2-fluoro-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365969-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-dichloro-2-fluoro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-fluoro-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2-fluoro-5-methylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include the initial preparation of intermediate compounds, followed by chlorination and fluorination steps. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-fluoro-5-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace one of the existing substituents on the benzene ring.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and fluorine) makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as chlorine gas (Cl2) or bromine (Br2) in the presence of catalysts like FeCl3 or AlCl3 are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, further chlorination can lead to the formation of higher chlorinated derivatives, while nucleophilic substitution can result in the replacement of chlorine or fluorine atoms with nucleophiles such as hydroxyl (OH) or amino (NH2) groups .
Scientific Research Applications
1,4-Dichloro-2-fluoro-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the design of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1,4-dichloro-2-fluoro-5-methylbenzene in chemical reactions involves the interaction of its substituents with electrophiles or nucleophiles. The electron-withdrawing effects of the chlorine and fluorine atoms influence the reactivity of the benzene ring, making it more susceptible to substitution reactions. The methyl group at position 5 can also affect the compound’s reactivity by donating electron density to the ring, stabilizing intermediates formed during reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s properties and applications can be contextualized by comparing it to analogs with varying substituent patterns or functional groups. Below is a systematic analysis:
Substituent Position and Electronic Effects
- 1,4-Dichloro-2-fluoro-5-(fluoromethyl)benzene : Replacing the methyl group with a fluoromethyl group () introduces stronger electron-withdrawing effects, altering solubility and reactivity in cross-coupling reactions .
Functional Group Variations
- 1,4-Dichloro-2-fluoro-5-nitrobenzene : A nitro group instead of methyl enhances electrophilicity, favoring NAS but reducing stability under basic conditions.
- 5-((4-Chlorophenyl)methyl)-cyclopentanol derivatives (): These agrochemicals (e.g., metconazole) share halogenated benzene motifs but incorporate triazole rings, emphasizing broader bioactivity .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C, est.) | LogP (est.) | Key Applications |
|---|---|---|---|---|
| 1,4-Dichloro-2-fluoro-5-methylbenzene | 195.02 | 210–220 | 3.1 | Pharmaceutical intermediates |
| 1,2-Dichloro-4-fluoro-5-methylbenzene | 195.02 | 205–215 | 3.0 | Limited industrial use |
| 1,4-Dichloro-2-fluoro-5-(fluoromethyl)benzene | 213.01 | 225–235 | 2.8 | Specialty polymers |
Notes: Estimated properties derived from analogous halogenated benzenes; LogP values reflect lipophilicity trends.
Toxicity and Environmental Impact
While specific toxicological data for this compound is sparse, structurally related chlorinated benzenes (e.g., dichlorobenzenes) are associated with moderate environmental persistence.
Biological Activity
1,4-Dichloro-2-fluoro-5-methylbenzene (also known as 1,4-dichloro-2-fluorotoluene) is a halogenated aromatic compound with notable biological activities and toxicological implications. This article explores the compound's biological activity, including its toxicity to aquatic organisms, genotoxicity, and potential interactions with biological systems.
Chemical Structure and Properties
This compound has the molecular formula . Its structure is characterized by:
- Chlorine atoms at positions 1 and 4 of the benzene ring.
- A fluorine atom at position 2.
- A methyl group at position 5.
This unique arrangement influences its chemical reactivity and biological interactions.
Toxicity Profile
Research indicates that this compound exhibits moderate toxicity towards aquatic organisms. The lethal concentration for 50% of a test population (LC50) for fish ranges from 27.21 to 47.79 mg/L . This suggests that the compound poses a risk to aquatic ecosystems when present in significant concentrations .
Table 1: Toxicity Data
| Organism Type | Endpoint | Value (mg/L) |
|---|---|---|
| Fish | LC50 | 27.21 - 47.79 |
Genotoxicity
In vitro studies have shown that the compound exhibits weak genotoxicity towards human cells, with an inhibitory concentration for 50% of cells (IC50) ranging between 40 to 160 µM . This indicates that while it may not be highly genotoxic, there is a potential risk for DNA damage at higher concentrations .
The biological activity of this compound can be attributed to its ability to interact with electrophiles and nucleophiles due to the electron-withdrawing effects of chlorine and fluorine substituents. These interactions enhance the reactivity of the benzene ring, making it capable of participating in various chemical reactions that may lead to biological effects .
Case Studies and Research Findings
Several studies have investigated the interactions of halogenated aromatic compounds similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
